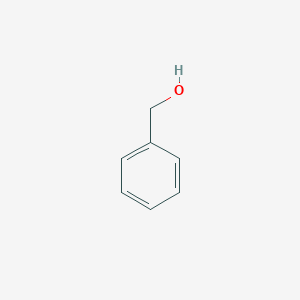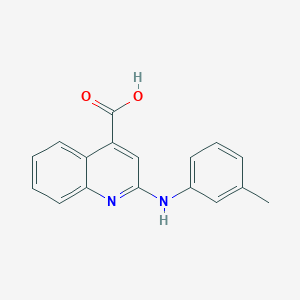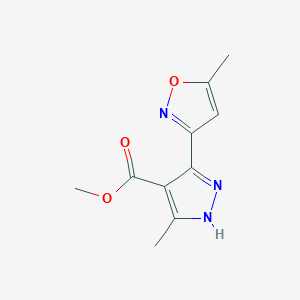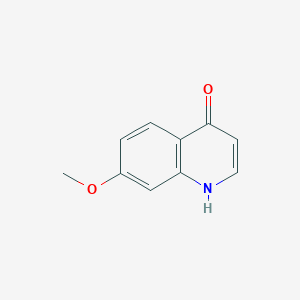![molecular formula C6H7F2NO2 B063761 1H,3H-Pyrrolo[1,2-c]oxazol-3-one,7,7-difluorotetrahydro-(9CI) CAS No. 173315-17-8](/img/structure/B63761.png)
1H,3H-Pyrrolo[1,2-c]oxazol-3-one,7,7-difluorotetrahydro-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H,3H-Pyrrolo[1,2-c]oxazol-3-one,7,7-difluorotetrahydro-(9CI) is a chemical compound that has been of great interest to researchers due to its potential applications in scientific research. This compound is a derivative of pyrrolo[1,2-c]oxazole, which is a heterocyclic compound that has been found to possess a wide range of biological activities. The difluorotetrahydro derivative of pyrrolo[1,2-c]oxazole has been found to exhibit a number of interesting properties that make it a promising candidate for use in various scientific applications.
Mechanism Of Action
The mechanism of action of 1H,3H-Pyrrolo[1,2-c]oxazol-3-one,7,7-difluorotetrahydro-(9CI) is not yet fully understood. However, it is believed that the compound exerts its biological activity by targeting specific cellular pathways that are involved in the development and progression of cancer and viral infections.
Biochemical and Physiological Effects:
1H,3H-Pyrrolo[1,2-c]oxazol-3-one,7,7-difluorotetrahydro-(9CI) has been found to possess a number of biochemical and physiological effects. The compound has been found to induce apoptosis, which is a process of programmed cell death that is important for the prevention of cancer. In addition, the compound has also been found to inhibit the replication of certain viruses, which could be useful in the treatment of viral infections.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1H,3H-Pyrrolo[1,2-c]oxazol-3-one,7,7-difluorotetrahydro-(9CI) in lab experiments is its potent biological activity. The compound has been found to exhibit potent anticancer and antiviral activity, which makes it a useful tool for studying these diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity. The compound has been found to be toxic to certain cell types, which could limit its use in certain experiments.
Future Directions
There are a number of future directions for research on 1H,3H-Pyrrolo[1,2-c]oxazol-3-one,7,7-difluorotetrahydro-(9CI). One of the most promising directions is the development of new cancer therapies based on this compound. The compound has been found to exhibit potent anticancer activity, and further research could lead to the development of new drugs that are more effective and less toxic than current treatments. In addition, research could also focus on the development of new antiviral drugs based on this compound, which could be useful in the treatment of viral infections.
Synthesis Methods
The synthesis of 1H,3H-Pyrrolo[1,2-c]oxazol-3-one,7,7-difluorotetrahydro-(9CI) can be achieved through a number of different methods. One of the most commonly used methods involves the reaction of pyrrolo[1,2-c]oxazole with difluorocarbene in the presence of a suitable catalyst. This reaction results in the formation of the difluorotetrahydro derivative of pyrrolo[1,2-c]oxazole.
Scientific Research Applications
1H,3H-Pyrrolo[1,2-c]oxazol-3-one,7,7-difluorotetrahydro-(9CI) has been found to possess a number of interesting properties that make it a promising candidate for use in various scientific applications. One of the most promising applications of this compound is in the field of medicinal chemistry. The compound has been found to exhibit potent anticancer activity, making it a potential candidate for the development of new cancer therapies. In addition, the compound has also been found to possess antiviral activity, which could be useful in the development of new antiviral drugs.
properties
CAS RN |
173315-17-8 |
|---|---|
Product Name |
1H,3H-Pyrrolo[1,2-c]oxazol-3-one,7,7-difluorotetrahydro-(9CI) |
Molecular Formula |
C6H7F2NO2 |
Molecular Weight |
163.12 g/mol |
IUPAC Name |
7,7-difluoro-1,5,6,7a-tetrahydropyrrolo[1,2-c][1,3]oxazol-3-one |
InChI |
InChI=1S/C6H7F2NO2/c7-6(8)1-2-9-4(6)3-11-5(9)10/h4H,1-3H2 |
InChI Key |
FFLBNYGZSOAIKI-UHFFFAOYSA-N |
SMILES |
C1CN2C(C1(F)F)COC2=O |
Canonical SMILES |
C1CN2C(C1(F)F)COC2=O |
synonyms |
1H,3H-Pyrrolo[1,2-c]oxazol-3-one,7,7-difluorotetrahydro-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




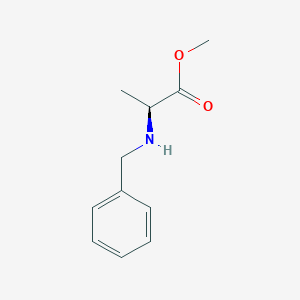
![2-Amino-8-methyl-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B63684.png)
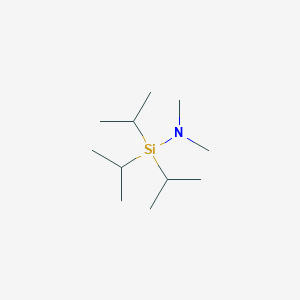


![(S)-2-Amino-3-(6-chloroimidazo[1,2-b]pyridazin-2-yl)propanoic acid](/img/structure/B63696.png)
